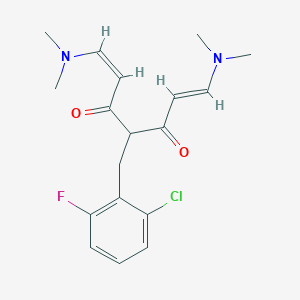
(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione
Vue d'ensemble
Description
(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione is a useful research compound. Its molecular formula is C18H22ClFN2O2 and its molecular weight is 352.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Activities of Curcumin Derivatives
Curcumin, a compound structurally related to the one , is known for its wide range of biological properties. Research on curcumin and its derivatives, including Schiff base, hydrazone, and oxime derivatives, has shown that these compounds possess significant medicinal and biological properties. These derivatives, including their metal complexes, exhibit enhanced biological activity, including antibacterial, antiviral, anti-cancer, anti-inflammatory, and antioxidant properties. The modification of curcumin's carbonyl group has been a key area of study to improve these properties, indicating a research interest in chemical modifications for enhanced biological effects (Omidi & Kakanejadifard, 2020).
Liquid Crystal Research
Another area of interest is the study of liquid crystal phases, where derivatives similar to the compound could potentially play a role. Methylene-linked liquid crystal dimers, such as those studied by Henderson and Imrie (2011), exhibit unique transitional properties, including the formation of twist-bend nematic phases. This research highlights the potential for structurally complex organic compounds in the development of new materials with specific optical and electronic properties (Henderson & Imrie, 2011).
Environmental Applications
Compounds with complex organic structures, including those with halogenated components similar to the compound , have been studied for their occurrence in the environment and potential environmental impacts. For instance, the study of novel brominated flame retardants has revealed their widespread presence in indoor air, dust, and consumer goods, raising concerns about their environmental fate and potential health risks. This suggests a research interest in the environmental monitoring and impact assessment of synthetic organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Propriétés
IUPAC Name |
(1Z,6E)-4-[(2-chloro-6-fluorophenyl)methyl]-1,7-bis(dimethylamino)hepta-1,6-diene-3,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClFN2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZJOAJNYCILEU-PNQPDEHRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)/C=C\N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z,6E)-4-(2-chloro-6-fluorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



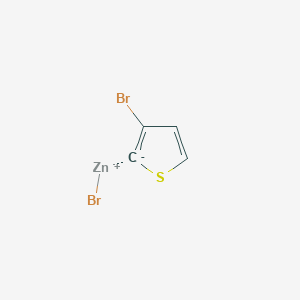
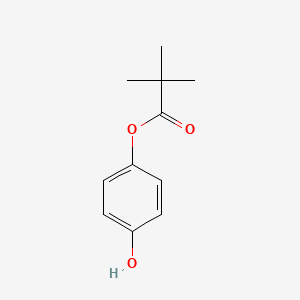
![4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B3149443.png)
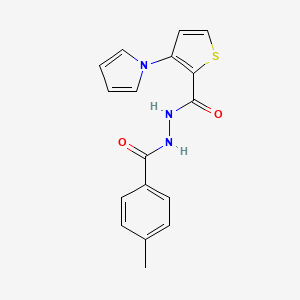
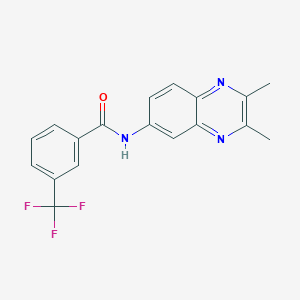
![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)
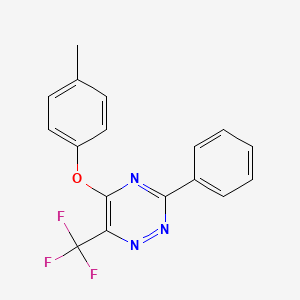
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)
![Methyl 2-[10-(2-methoxy-2-oxoethyl)di[1,2,4]triazolo[4,3-a:3,4-c]quinoxalin-3-yl]acetate](/img/structure/B3149515.png)
![ethyl 2,2-difluoro-2-{3-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,2,4-triazol-1-yl}acetate](/img/structure/B3149521.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![2-{3,3,3-Trifluoro-2-[(trimethylsilyl)oxy]propyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3149542.png)
